![molecular formula C13H20ClNO3S B14229597 3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819865-16-2](/img/structure/B14229597.png)
3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpropan-2-yl group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylacetonitrile with isobutylamine under controlled conditions to form an intermediate. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield the final product. The reaction conditions often require precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in specific ratios. The process may include steps such as distillation, crystallization, and purification to obtain the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-{[1-(2-Bromophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
- 3-{[1-(2-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
- 3-{[1-(2-Methylphenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
Uniqueness
Compared to similar compounds, 3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is unique due to the presence of the chlorine atom in the phenyl ring. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall chemical properties. The specific arrangement of functional groups in this compound also contributes to its distinct behavior in various chemical and biological contexts.
特性
CAS番号 |
819865-16-2 |
|---|---|
分子式 |
C13H20ClNO3S |
分子量 |
305.82 g/mol |
IUPAC名 |
3-[[1-(2-chlorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H20ClNO3S/c1-13(2,15-8-5-9-19(16,17)18)10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,5,8-10H2,1-2H3,(H,16,17,18) |
InChIキー |
LJLVFSIWMHOAOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1Cl)NCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


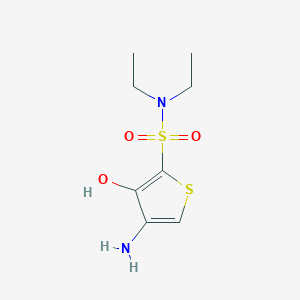
![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
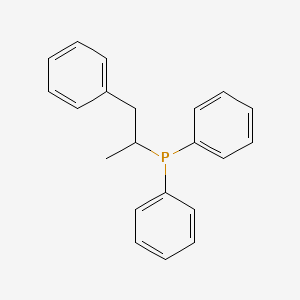
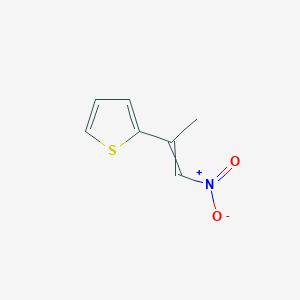
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
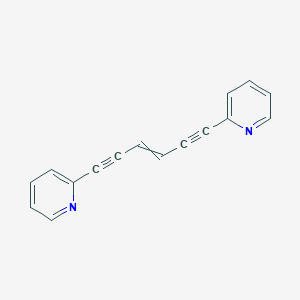
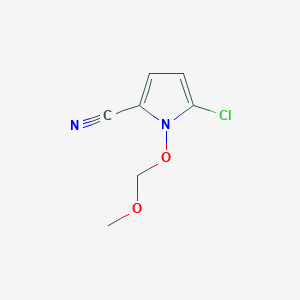
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
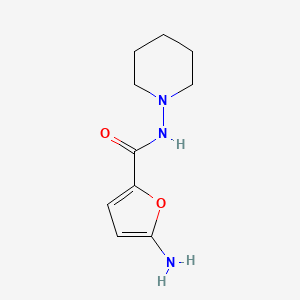
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
